molecular formula C12H20N4 B12326606 1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine

1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine

Cat. No.: B12326606
M. Wt: 220.31 g/mol
InChI Key: WDCXMVFVTSAPPE-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C12H20N4. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are often used in drug design due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-4-yl)methanamine typically involves the reaction of 6-methylpyrazine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves bulk manufacturing processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

N-Methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-4-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism depends on the specific structure of the compound and its interactions with these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyrazin-2-yl)piperidin-4-ol
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine

Uniqueness

N-Methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-4-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

1-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]ethanamine

InChI

InChI=1S/C12H20N4/c1-9-7-14-8-12(15-9)16-5-3-11(4-6-16)10(2)13/h7-8,10-11H,3-6,13H2,1-2H3

InChI Key

WDCXMVFVTSAPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)C(C)N

Origin of Product

United States

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